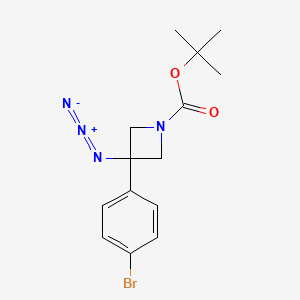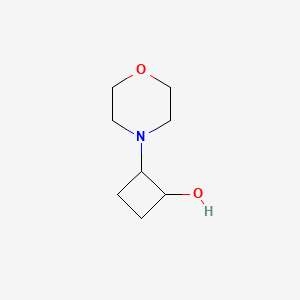![molecular formula C11H13N3O3 B2846639 N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine CAS No. 339010-27-4](/img/structure/B2846639.png)
N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine” is a chemical compound with the IUPAC name 1-(4-nitrophenyl)-4-piperidinone oxime . It has a molecular weight of 235.24 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H13N3O3/c15-12-9-5-7-13(8-6-9)10-1-3-11(4-2-10)14(16)17/h1-4,9H,5-8H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 235.24 , and its IUPAC name is 1-(4-nitrophenyl)-4-piperidinone oxime .科学的研究の応用
Antioxidant Properties and Imaging Applications
Nitroxides, including piperidine-based radicals and their hydroxylamines, are recognized for their significant role as antioxidants. They serve as spin labels for proteins, spin probes for oximetry, pH, or redox status in electron paramagnetic resonance (EPR) imaging, and as contrast agents in magnetic resonance imaging (MRI). The stability of these radicals against reduction in biological environments, which turns them into diamagnetic hydroxylamines, is a critical factor in their spectroscopic and imaging applications (Babic, Orio, & Peyrot, 2020). The development of tetraethyl-substituted piperidine nitroxides showed promising results in enhancing stability and prolonging in vivo half-lives, making them suitable for EPR and MRI imaging applications (Babic, Orio, & Peyrot, 2020).
Reactivity with Reactive Oxygen Species
The reactivity of hydroxylamines derived from piperidine nitroxides with reactive oxygen species such as peroxynitrite and superoxide has been studied extensively. These compounds can act as spin traps, capturing reactive radicals and thus serving as powerful tools in the detection and quantification of these species in chemical and biological systems (Dikalov, Skatchkov, & Bassenge, 1997). Such applications are crucial in understanding oxidative stress and its implications in various diseases.
Polymer Degradation and Stability
In polymer science, hindered piperidine derivatives demonstrate significant antioxidant properties, contributing to the stabilization of polymers like polypropylene against oxidative degradation. The transformation of piperidine into nitroxyl radicals and hydroxylamines plays a key role in the cyclical regenerative process, acting as chain-breaking antioxidants and thus improving polymer stability (Bagheri, Chakraborty, & Scott, 1982).
Nitroxide Metabolism and Toxicity Studies
Nitroxide compounds, including those based on piperidine, have been evaluated for their toxicity and potential as in vivo contrast enhancers in magnetic resonance imaging. These studies provide essential insights into the safety profiles of nitroxides and their metabolites, paving the way for their application in clinical diagnostics (Afzal, Brasch, Nitecki, & Wolff, 1984).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . The precautionary statements associated with it include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-12-9-5-7-13(8-6-9)10-1-3-11(4-2-10)14(16)17/h1-4,15H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWOTQQRXVZHBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NO)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2846558.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2846560.png)


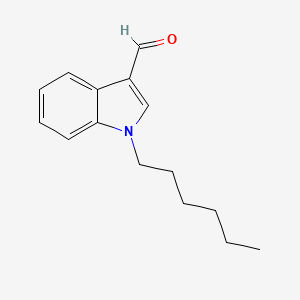
![ethyl 3-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B2846565.png)
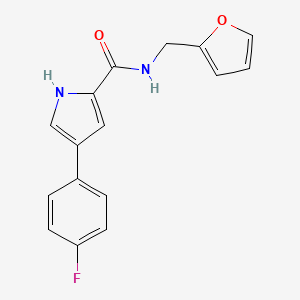
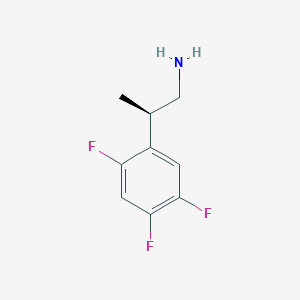
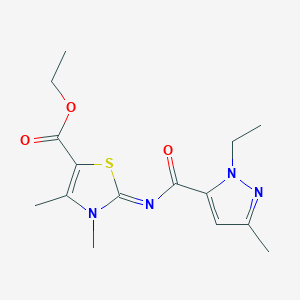
![7-[(4-Fluorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2846571.png)
